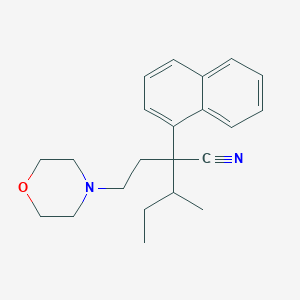
alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile, also known as BMS-195614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of naphthaleneacetonitriles and has been found to exhibit a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves its binding to tubulin, a protein that plays a crucial role in cell division. alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile inhibits the polymerization of tubulin, leading to the disruption of microtubule formation and cell division. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells.
Biochemical And Physiological Effects
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cytokinesis, and inhibit tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile in lab experiments is its high purity and high yield. This makes it easier to obtain reliable results and to conduct experiments with consistency. However, one of the limitations of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several possible future directions for research on alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile. One possible direction is to investigate its potential as a treatment for cancer and other diseases. Another possible direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, research could be conducted to explore the potential of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile for use in combination with other drugs or therapies, in order to enhance its effectiveness.
Synthesis Methods
The synthesis of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves the reaction of 1-naphthaleneacetonitrile with sec-butyl lithium, followed by the addition of 2-(morpholino) ethyl chloride. The resulting product is then purified using column chromatography. This method has been found to yield high purity and high yield of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile.
Scientific Research Applications
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, including inhibition of cytokinesis, induction of apoptosis, and inhibition of tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.
properties
CAS RN |
1241-65-2 |
|---|---|
Product Name |
alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2O/c1-3-18(2)22(17-23,11-12-24-13-15-25-16-14-24)21-10-6-8-19-7-4-5-9-20(19)21/h4-10,18H,3,11-16H2,1-2H3 |
InChI Key |
VNUYADCWVCUHBG-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
synonyms |
α-(1-Methylpropyl)-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



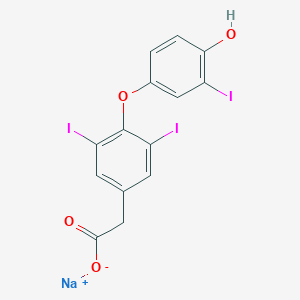
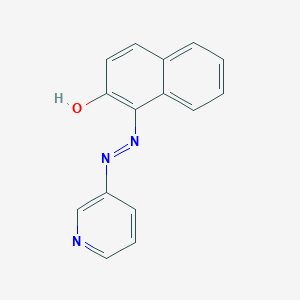
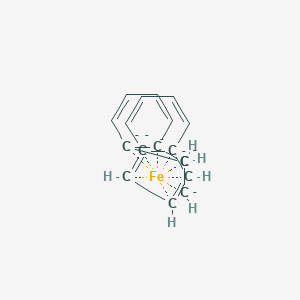
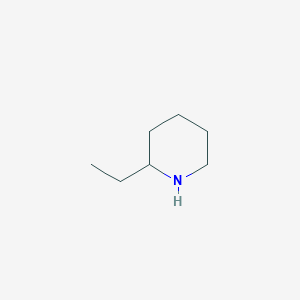
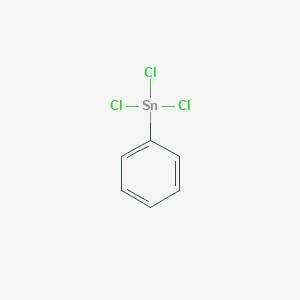
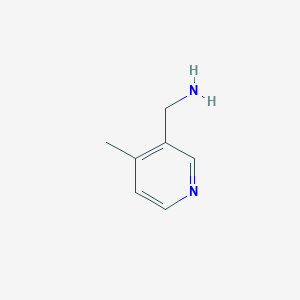
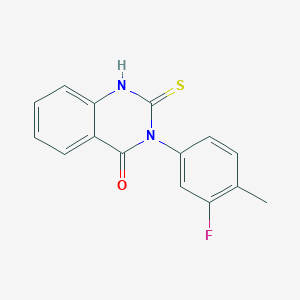
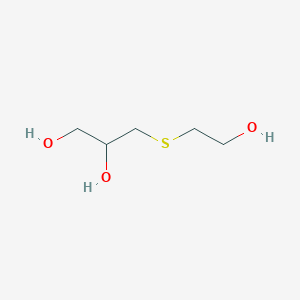
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
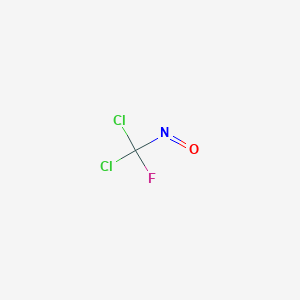

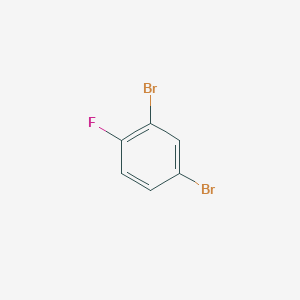
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
